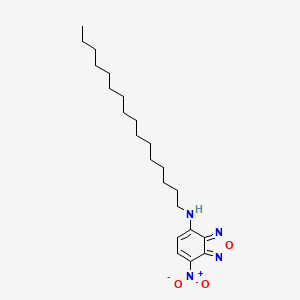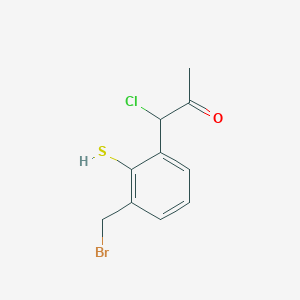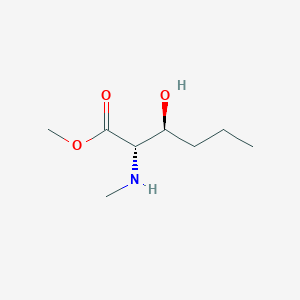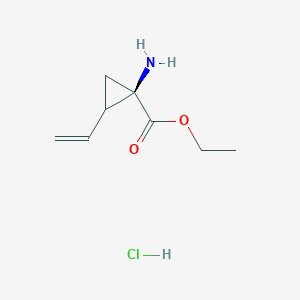
1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S. It is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-cyano-4-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethylthio groups can enhance the compound’s binding affinity to target proteins, while the hydrazine moiety can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
- 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
Comparison
1-(3-Cyano-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the cyano and trifluoromethylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. The presence of the trifluoromethylthio group can also enhance the compound’s lipophilicity and stability .
Properties
Molecular Formula |
C8H6F3N3S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-2-1-6(14-13)3-5(7)4-12/h1-3,14H,13H2 |
InChI Key |
UJZFPOBKPHCMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















